molecular formula C9H9NOS B1531478 (5-(Furan-2-yl)thiophen-2-yl)methanamine CAS No. 1343678-71-6

(5-(Furan-2-yl)thiophen-2-yl)methanamine

Cat. No. B1531478
CAS RN: 1343678-71-6
M. Wt: 179.24 g/mol
InChI Key: ZVNJMKKMMYZIMM-UHFFFAOYSA-N
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Description

“(5-(Furan-2-yl)thiophen-2-yl)methanamine” is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol. It is a liquid in its physical form .


Physical And Chemical Properties Analysis

“(5-(Furan-2-yl)thiophen-2-yl)methanamine” is a liquid in its physical form . It has a molecular weight of 179.24 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Scientific Research Applications

Anticancer Activity

The compound has shown potential in anticancer studies, particularly in the synthesis of novel chalcone derivatives. These derivatives have been evaluated for their efficacy against various human cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF7 (human Caucasian breast adenocarcinoma). The compound’s ability to induce DNA fragmentation and influence gene expression makes it a candidate for further research in cancer therapeutics .

Therapeutic Drug Synthesis

Thiophene derivatives, which are structurally related to (5-(Furan-2-yl)thiophen-2-yl)methanamine, have been reported to possess a wide range of therapeutic properties. They are used in the synthesis of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety effects. The compound’s versatility in drug synthesis underscores its importance in medicinal chemistry .

Future Directions

The future directions for the study of “(5-(Furan-2-yl)thiophen-2-yl)methanamine” could involve further exploration of its potential biological activities, given the interest in similar compounds for their inhibitory activity against SIRT2 . Additionally, detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

Mechanism of Action

properties

IUPAC Name

[5-(furan-2-yl)thiophen-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNJMKKMMYZIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)thiophen-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(Furan-2-yl)thiophen-2-yl)methanamine
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(5-(Furan-2-yl)thiophen-2-yl)methanamine
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(5-(Furan-2-yl)thiophen-2-yl)methanamine
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(5-(Furan-2-yl)thiophen-2-yl)methanamine

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